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molecular formula C8H8INO B1528437 1-(2-Amino-5-iodophenyl)ethanone CAS No. 857560-57-7

1-(2-Amino-5-iodophenyl)ethanone

Cat. No. B1528437
M. Wt: 261.06 g/mol
InChI Key: FNYHFPVUSXTSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518969B2

Procedure details

Into a 250 mL round-bottom flask, was placed a solution of 1-(2-aminophenyl)ethanone (11 g, 81.48 mmol, 1.00 equiv) in 1N HCl (300 mL). This was followed by the addition of a solution of ICl (14.5 g, 89.51 mmol, 1.10 equiv) in 2N HCl (50 mL) dropwise with stirring at 0° C. The reaction mixture was stirred for 2 h at room temperature in a water/ice bath. The solid were collected by filtration and then washed with 200 mL of ethyl acetate: MeOH (10:1). The title compound was obtained as a brown solid.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[I:11]Cl>Cl>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:11])=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
ICl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 mL round-bottom flask, was placed
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at room temperature in a water/ice bath
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid were collected by filtration
WASH
Type
WASH
Details
washed with 200 mL of ethyl acetate: MeOH (10:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)I)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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